molecular formula C7H6N2O4 B8478998 Nitrophenyl carbamate

Nitrophenyl carbamate

Cat. No. B8478998
M. Wt: 182.13 g/mol
InChI Key: FRQWVAWXEBTURS-UHFFFAOYSA-N
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Patent
US08969354B2

Procedure details

(2-Amino-ethyl)-(2-benzyloxycarbonylamino-ethyl)-carbamic acid tert-butyl ester was prepared from benzyl 2-aminoethylcarbamate using the same reaction sequence outlined by Andruszkiewicz et al in Synthetic Communications 2008, 38, p. 905-913 (reaction with acrylonitrile, followed by protection of the secondary amine with the BOC group, and conversion of the nitrile group to an amino group with one less methylene unit using the Hoffmann rearrangement). (2-Amino-ethyl)-(2-benzyloxycarbonylamino-ethyl)-carbamic acid tert-butyl ester (500 mg, 1.48 mmol) was taken up in 15 mL of CH2Cl2 along with 4-methylmorpholine (449 mg, 4.44 mmol) and cooled to 0° C. 4-Nitrophenyl chloroformate (328 mg, 1.63 mmol) was then added at 0° C. The resulting reaction mixture was warmed to room temperature and stirred for 16 h. It was then diluted with water. The organic layer was separated, dried (Na2SO4), and concentrated under reduced pressure. Purification by chromatography (95% CH2Cl2, 5% MeOH) afforded the intermediate nitrophenyl carbamate (480 mg; 64%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(2-Amino-ethyl)-(2-benzyloxycarbonylamino-ethyl)-carbamic acid tert-butyl ester
Quantity
500 mg
Type
reactant
Reaction Step Four
Quantity
449 mg
Type
reactant
Reaction Step Five
Quantity
328 mg
Type
reactant
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
NCC[NH:4][C:5](=[O:14])[O:6]CC1C=CC=CC=1.C(#N)C=C.[C:19]([O:23][C:24](=[O:42])[N:25]([CH2:39][CH2:40][NH2:41])[CH2:26][CH2:27][NH:28][C:29]([O:31][CH2:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)=[O:30])([CH3:22])([CH3:21])[CH3:20].CN1CCOCC1.ClC(O[C:54]1[CH:59]=[CH:58][C:57]([N+:60]([O-:62])=[O:61])=[CH:56][CH:55]=1)=O>C(Cl)Cl.O>[C:19]([O:23][C:24](=[O:42])[N:25]([CH2:39][CH2:40][NH2:41])[CH2:26][CH2:27][NH:28][C:29]([O:31][CH2:32][C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1)=[O:30])([CH3:20])([CH3:22])[CH3:21].[C:5](=[O:6])([O:14][C:56]1[CH:55]=[CH:54][CH:59]=[CH:58][C:57]=1[N+:60]([O-:62])=[O:61])[NH2:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNC(OCC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
(2-Amino-ethyl)-(2-benzyloxycarbonylamino-ethyl)-carbamic acid tert-butyl ester
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(N(CCNC(=O)OCC1=CC=CC=C1)CCN)=O
Step Five
Name
Quantity
449 mg
Type
reactant
Smiles
CN1CCOCC1
Step Six
Name
Quantity
328 mg
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Step Seven
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (95% CH2Cl2, 5% MeOH)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(N(CCNC(=O)OCC1=CC=CC=C1)CCN)=O
Name
Type
product
Smiles
C(N)(OC1=C(C=CC=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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